
Ethanesulfonic acid
Overview
Description
Ethanesulfonic acid (CAS 594-45-6) is an alkylsulfonic acid with the chemical formula C₂H₅SO₃H. It is a moderately strong Brønsted acid, with a pKa of -1.68 in water (see Table 1), and is characterized by its sulfonic acid group (-SO₃H) attached to an ethane backbone . The compound is a clear brown liquid at room temperature and is used in industrial synthesis, catalysis, and as a precursor for specialized derivatives like biological buffers . Its acidity and solubility in polar solvents make it distinct from shorter or longer alkylsulfonic acids, as well as derivatives with functionalized side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the classical methods for synthesizing ethanesulfonic acid involves the reaction of ethyl iodide with crystallized ammonium sulfite in water. The mixture is boiled under reflux until it goes into solution. Lead oxide is then added, and the solution is boiled until all ammonia is expelled. The lead salt of this compound is formed and filtered off. Hydrogen sulfide is passed into the filtrate to remove lead sulfide, and the solution is neutralized with barium carbonate. The final product is obtained by evaporating the filtrate .
Another method involves the reaction of bis(2-hydroxyethyl)disulfide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at a controlled temperature with continuous stirring and results in a high yield of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of ethyl mercaptan using hydrogen peroxide. This method is preferred due to its high efficiency and yield. The reaction is typically carried out in a glass reactor equipped with a reflux condenser and internal cooling system to maintain the desired temperature .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound ethyl ester.
Reduction: It participates in the electrolytic reduction of perrhenate solutions.
Substitution: It can react with triethoxymethane to form this compound ethyl ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Electrolytic reduction is carried out using a suitable electrolyte.
Substitution: Triethoxymethane is used as a reagent in substitution reactions.
Major Products Formed
This compound ethyl ester: Formed through oxidation and substitution reactions.
Perrhenate reduction products: Formed through electrolytic reduction.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Ethanesulfonic acid is utilized in liposomal drug delivery systems due to its biocompatibility and ability to enhance the stability and efficacy of pharmaceutical agents. Liposomes made from phospholipids and cholesterol can encapsulate hydrophilic and hydrophobic drugs, protecting them from degradation and improving pharmacokinetics. Research indicates that liposomal formulations containing ESA have shown significant improvements in drug delivery for cancer treatments and antifungal therapies .
Case Study: Enhanced Antibacterial Properties
A study synthesized a Schiff base from 3,4-dimethoxybenzaldehyde and 2-aminothis compound, forming silver nanoparticles that exhibited enhanced antibacterial activity against E. coli and S. aureus compared to their parent compounds. This demonstrates the potential of this compound derivatives in developing effective antimicrobial agents .
Electronic Manufacturing
Circuit Board Production
this compound plays a crucial role in the electronics industry, particularly in the manufacturing of electronic circuit boards. It is employed for cleaning circuit boards during the initial phases of production, effectively removing impurities that can enhance battery life and overall device performance. The compound is integral to the production of various types of circuit boards, including single-sided, double-sided, rigid, flexible, and multilayer boards .
Impact on Electronics Market
The increasing trend towards automation and miniaturization in electronics has boosted the demand for high-quality circuit boards. The global electronics market was valued at over USD 95 billion in 2017, with this compound contributing significantly to advancements in this sector .
Chemical Synthesis
Catalytic Applications
this compound serves as a catalyst in various chemical reactions, including alkylation and polymerization processes. It is also involved in synthesizing other compounds such as this compound ethyl ester through reactions with triethoxymethane . Its role as a precursor or synthetic intermediate makes it essential for producing plastics, pesticides, pharmaceuticals, and dyes.
Other Notable Applications
- Disinfectants and Antiseptics : ESA is used in formulating disinfectants due to its ability to disrupt bacterial cell membranes .
- Thermosetting Resins : It contributes to the production of thermosetting resins which are crucial for various industrial applications .
- Paint Strippers and Road Surfacing : The compound is also utilized in paint strippers and road surfacing materials due to its solvent properties .
Mechanism of Action
Ethanesulfonic acid exerts its effects through its strong acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. The compound’s molecular targets include enzymes and other proteins that are sensitive to changes in pH. The pathways involved in its mechanism of action are primarily related to its ability to alter the protonation state of molecules, thereby affecting their reactivity and stability .
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H)
- Structure : Simplest alkylsulfonic acid, with a methyl group attached to the sulfonic acid group.
- pKa : -1.92 in water, slightly stronger acidity than this compound due to the shorter alkyl chain reducing electron-donating effects .
- Applications : Widely used in electroplating, pharmaceuticals, and as a catalyst in esterification reactions.
- Key Difference : Higher acidity and smaller molecular size compared to this compound.
2-(N-Morpholino)this compound (MES)
- Structure: this compound derivative with a morpholino ring attached to the ethane backbone.
- pKa : ~6.1, making it a zwitterionic buffer effective in the pH range 5.5–6.7 .
- Applications :
- Key Difference: Functionalization with morpholino drastically reduces acidity and introduces buffering capacity, unlike the parent this compound.
2-Mercaptothis compound (HS-CoM)
- Structure : this compound with a sulfhydryl (-SH) group replacing one hydrogen on the ethane chain.
- Role: Essential coenzyme in methanogenic bacteria (e.g., Methanobacterium ruminantium) for methane production. Acts as a methyl carrier in the reduction of methyl-CoM to CH₄ .
- Key Difference : The -SH group enables redox activity, unlike inert this compound.
HEPES and MOPS
- HEPES : 2-[4-(2-Hydroxyethyl)piperazin-1-yl]this compound.
- MOPS: 3-Morpholinopropane-1-sulfonic acid. pKa: ~7.2, buffering range 6.5–7.7.
- Key Difference: Extended side chains (piperazine or morpholino-propane) shift buffering to near-neutral pH, unlike MES or this compound.
Data Tables
Table 1: Acidity and Key Properties of this compound and Derivatives
*Estimated based on functional group interactions.
Research Findings and Mechanistic Insights
- Acidity Trends : Longer alkyl chains in alkylsulfonic acids reduce acidity due to electron-donating effects. This compound (pKa -1.68) is weaker than mthis compound (pKa -1.92) but stronger than propanesulfonic acid derivatives .
- Buffering Capacity: Derivatives like MES and HEPES achieve higher pKa values through electron-withdrawing substituents (e.g., morpholino, piperazine), which stabilize the deprotonated form .
- Biological Roles: HS-CoM’s sulfhydryl group is critical in methyl transfer reactions, enabling methane production in anaerobic archaea. Its disulfide form (CoM-S-S-CoB) is regenerated during methanogenesis .
- Metal Interactions : MES and HEPES exhibit minimal binding to transition metals (e.g., Fe²⁺), preventing interference in metalloenzyme assays. This property is absent in unmodified this compound .
Biological Activity
Ethanesulfonic acid, also known as HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various physiological processes and cellular behaviors. This article provides an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
This compound is classified as an organosulfonic acid, characterized by its ability to maintain pH levels in biological systems. It is particularly effective in buffering solutions within the physiological pH range (approximately 7.2 to 7.6), making it invaluable in cell culture and biochemical assays.
Mechanism of Action:
- Buffering Capacity: HEPES stabilizes pH by absorbing excess hydrogen ions, thus maintaining optimal conditions for enzymatic reactions.
- Cellular Effects: Research indicates that HEPES can stimulate various cellular processes, including:
Inhibition of Metal Uptake
A study demonstrated that this compound significantly reduces the binding and accumulation of heavy metals (Cu, Pb, Cd) in marine algae. This effect is attributed to HEPES' ability to form stable complexes with these metals, thereby altering their bioavailability:
Metal | Binding Rate Reduction (%) | Algal Species |
---|---|---|
Cu | 30 | Porphyra spp. |
Pb | 25 | Enteromorpha spp. |
Cd | 20 | Enteromorpha spp. |
This interference suggests that HEPES can modulate metal uptake mechanisms in marine organisms, potentially impacting ecological interactions .
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects in ischemic conditions. For instance, carbenoxolone (a compound related to this compound) demonstrated significant reductions in neuronal damage following ischemic injury in animal models. This suggests that compounds like HEPES may have therapeutic potential in neurodegenerative disorders by modulating intracellular glucocorticoid levels through inhibition of specific enzymes .
Case Studies
- Marine Algae Study:
- Neuroprotection Research:
Q & A
Basic Research Questions
Q. How is ethanesulfonic acid buffer prepared for biochemical experiments?
this compound derivatives like MES (2-(N-morpholino)this compound) are prepared by dissolving the compound in ultrapure water, adjusting the pH with NaOH or HCl, and verifying purity via titration (≥99% dry basis). The buffer is typically filtered (0.22 µm) to remove particulates and stored in inert containers to minimize moisture absorption .
Q. What role does this compound play in maintaining pH stability in enzymatic assays?
MES, a zwitterionic this compound derivative, acts as a buffering agent in pH 5.5–6.5. Its low metal ion binding capacity minimizes interference with enzymatic activity. For example, MES maintains stable pH during bacterial cell wall synthesis studies, ensuring consistent reaction kinetics .
Q. What methods assess the purity of this compound compounds?
Purity is validated via titration (e.g., acid-base titration for dry basis quantification), NMR spectroscopy to confirm structural integrity, and elemental analysis to verify stoichiometry. Commercial standards often report ≤0.1% impurities by HPLC .
Q. How to validate the identity of synthesized this compound derivatives?
Characterization involves - and -NMR to confirm proton/carbon environments, FT-IR for functional groups (e.g., sulfonic acid S=O stretches at ~1050 cm), and mass spectrometry for molecular weight verification. Cross-referencing with literature spectral databases is critical .
Q. What are the key considerations for storing this compound solutions?
Solutions should be stored at 4°C in amber bottles to prevent photodegradation. Lyophilized powders require desiccants to avoid hydrolysis. Long-term stability tests (e.g., pH drift ≤0.1 units/month) ensure reliability .
Advanced Research Questions
Q. How can researchers quantify this compound derivatives in complex metabolite mixtures?
Q. What strategies resolve spectral overlaps in NMR analysis of this compound-containing samples?
Non-uniform sampling (NUS) and -decoupling reduce peak overlap. For example, MES’s distinct chemical shift (δ ~55 ppm for morpholine carbons) is resolved via constant-time HSQC, minimizing interference from adjacent metabolites .
Q. How do varying concentrations of this compound affect protein-ligand interaction studies?
Isothermal titration calorimetry (ITC) with MES buffer requires baseline correction for protonation heat effects. Optimal buffer concentrations (10–50 mM) balance ionic strength without masking ligand-binding enthalpies. Control experiments in buffer-free conditions validate findings .
Q. What statistical approaches are recommended for analyzing this compound’s effects in high-throughput screening?
Multivariate analysis (e.g., PCA or PLS-DA) identifies concentration-dependent metabolic shifts. Replicates (n ≥ 5) and false discovery rate (FDR) correction minimize Type I errors. Outlier detection (e.g., Grubbs’ test) ensures data robustness .
Q. How to address discrepancies in this compound reactivity across experimental models?
Cross-validation using orthogonal methods (e.g., LC-MS vs. NMR) isolates methodological biases. For instance, MES’s buffer capacity may vary in anaerobic vs. aerobic conditions, necessitating environment-specific controls. Meta-analyses of published datasets (e.g., CAS registry studies) contextualize anomalies .
Q. Methodological Notes
- Quantitative NMR : Use HSQC(0) with dual internal standards for absolute concentration determination .
- Buffer Optimization : Pre-screen buffers for metal chelation and temperature sensitivity (e.g., MES pKa decreases by ~0.015 units/°C) .
- Data Validation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data archiving and statistical transparency .
Properties
IUPAC Name |
ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVGXIOQKPBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060487 | |
Record name | Ethanesulfonic acid | |
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Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethanesulfonic acid | |
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CAS No. |
594-45-6 | |
Record name | Ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-45-6 | |
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Record name | Ethane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594456 | |
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Record name | Ethanesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03635 | |
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Record name | Ethanesulfonic acid | |
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Record name | Ethanesulfonic acid | |
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Record name | Ethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.950 | |
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Record name | ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599310E3U2 | |
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Retrosynthesis Analysis
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